

Spectroscopic Data of 3-Ethylbenzophenone: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethylbenzophenone

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Ethylbenzophenone** (CAS: 66067-43-4), a substituted aromatic ketone. The information detailed herein is essential for the unequivocal identification, characterization, and quality control of this compound in research and development settings. This document presents available experimental and predicted spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols.

Chemical Structure and Properties

- IUPAC Name: (3-ethylphenyl)(phenyl)methanone[1]
- Synonyms: m-Ethylbenzophenone
- Molecular Formula: C₁₅H₁₄O[1]
- Molecular Weight: 210.27 g/mol [1]
- Appearance: Liquid

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Mass Spectrometry, and predicted data for ^1H NMR, ^{13}C NMR, and IR spectroscopy of **3-Ethylbenzophenone**.

Table 1: ^1H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.75	d	2H	Aromatic H (ortho to C=O, unsubstituted ring)
~7.65 - 7.35	m	7H	Aromatic H
~2.70	q	2H	-CH ₂ -
~1.25	t	3H	-CH ₃

Solvent: CDCl₃,
Reference: TMS at
0.00 ppm. Note:
These are predicted
values based on
standard chemical
shift tables.

Table 2: ^{13}C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~197	C=O
~144	Aromatic C-CH ₂
~138	Aromatic C
~137	Aromatic C
~132	Aromatic CH
~130	Aromatic CH
~129	Aromatic CH
~128	Aromatic CH
~29	-CH ₂ -
~15	-CH ₃

Solvent: CDCl₃. Note: These are predicted values based on standard chemical shift tables.

Table 3: Infrared (IR) Spectral Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~2970, ~2875	Medium	Aliphatic C-H stretch
~1660	Strong	C=O stretch (ketone)
~1600, ~1450	Medium	Aromatic C=C ring stretch

Sample Preparation: Neat
liquid film on KBr plates.

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of **3-Ethylbenzophenone** is characterized by a molecular ion peak and several key fragment ions.

m/z	Relative Intensity	Assignment
210	Moderate	[M] ⁺ (Molecular Ion)
181	Moderate	[M - CH ₂ CH ₃] ⁺
133	High	[C ₉ H ₉ O] ⁺
105	High	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
77	High	[C ₆ H ₅] ⁺ (Phenyl cation)
Ionization Mode: Electron Ionization (EI).		

Experimental Protocols

The following sections describe generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **3-Ethylbenzophenone** is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
- **¹H NMR Spectroscopy:** Proton NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Data acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1.0 second, and a sufficient number of scans to obtain a high signal-to-noise ratio.
- **¹³C NMR Spectroscopy:** Carbon-13 NMR spectra are acquired on the same spectrometer, operating at a frequency of 100 MHz or 125 MHz, respectively. A proton-decoupled pulse sequence is generally used to simplify the spectrum, resulting in singlet peaks for each unique carbon atom. A spectral width of around 240 ppm and a relaxation delay of 2.0 seconds are common parameters.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** As **3-Ethylbenzophenone** is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- **Data Acquisition:** The spectrum is recorded using an FTIR spectrometer over a range of 4000-400 cm^{-1} . A background spectrum of the clean salt plates is acquired first and automatically subtracted from the sample spectrum to minimize interference from atmospheric CO_2 and water vapor. A resolution of 4 cm^{-1} is typically sufficient.

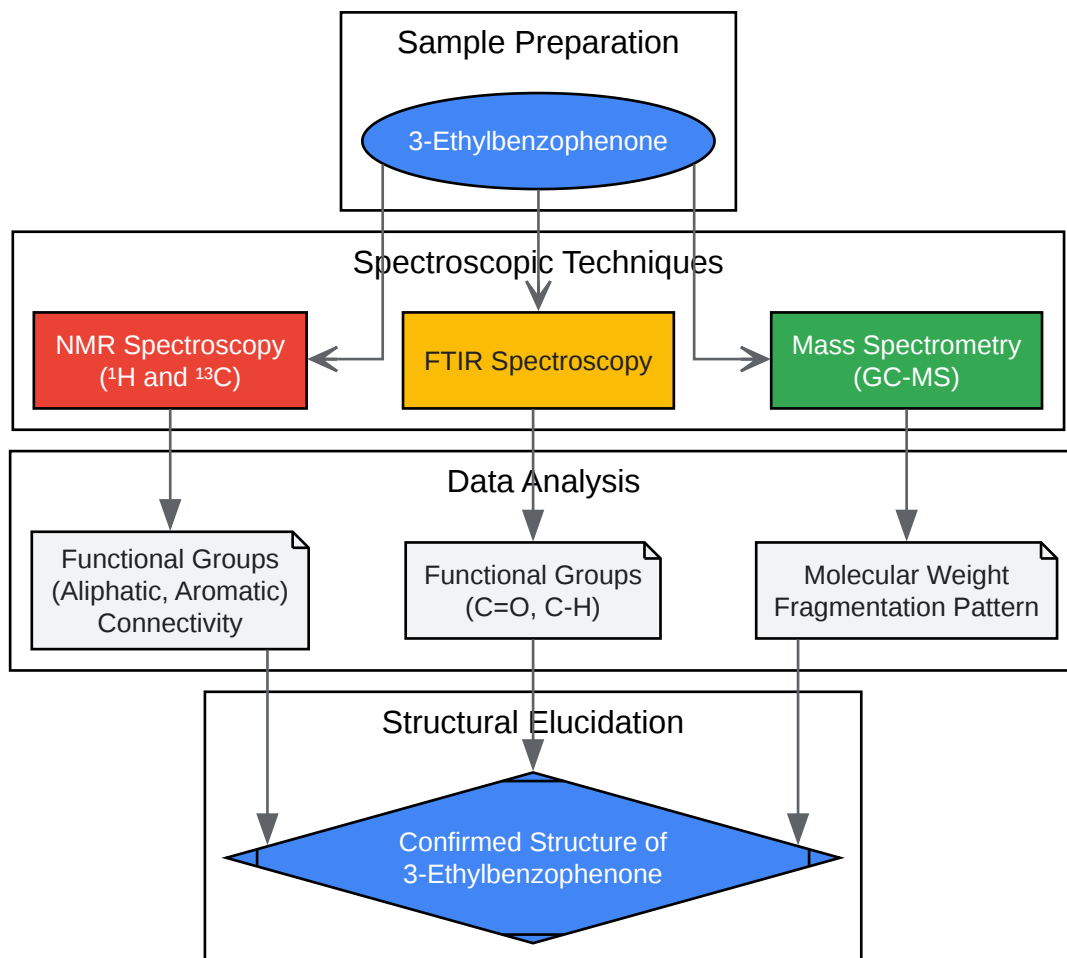
Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of **3-Ethylbenzophenone** is prepared by dissolving a small amount of the compound in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
- **Data Acquisition:** The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically at 70 eV) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

Mandatory Visualization

The following diagram illustrates the logical workflow for the structural elucidation of **3-Ethylbenzophenone** using the spectroscopic techniques described.

Spectroscopic Analysis Workflow for 3-Ethylbenzophenone



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Caption: Workflow for the spectroscopic characterization of **3-Ethylbenzophenone**.

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References

- 1. 3-Ethylbenzophenone | C₁₅H₁₄O | CID 583730 - PubChem [pubchem.ncbi.nlm.nih.gov]

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